Product packaging for Maltopentose Peracetate(Cat. No.:CAS No. 70681-32-2)

Maltopentose Peracetate

Cat. No.: B1145206
CAS No.: 70681-32-2
M. Wt: 1543.34
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Description

Maltopentose Peracetate is a key protected oligosaccharide intermediate designed for research applications in synthetic organic chemistry. This compound serves as a crucial building block for the synthesis of more complex carbohydrate structures and cyclodextrin analogues . In laboratory settings, protected sugar derivatives like this compound are fundamental in exploring glycosylation reactions and constructing novel molecular architectures, such as those used in the development of synthetic cyclodextrin analogues . The acetate protecting groups enhance the compound's stability and solubility in organic solvents, facilitating its use in multi-step synthetic pathways. Researchers utilize this chemical tool to investigate carbohydrate-based materials, enzyme substrates, and potential drug delivery systems. This product is strictly labeled "For Research Use Only" (RUO) . It is intended solely for use in laboratory research and is not manufactured or distributed for use in humans, animals, or for in vitro diagnostic procedures. It is not for use in clinical, therapeutic, or diagnostic procedures and is strictly not for personal use .

Properties

CAS No.

70681-32-2

Molecular Formula

C₆₄H₈₆O₄₃

Molecular Weight

1543.34

Synonyms

Peracetyl maltopentaose;  Heptadecaacetyl-D-maltopentaose;  O-2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1→4)-D-gl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of Maltopentose Peracetate

Classical Peracetylation Methods and Optimization

Classical peracetylation involves the treatment of the carbohydrate with an acetylating agent in the presence of a catalyst. These methods are well-established but often require optimization to achieve high yields and purity.

The peracetylation of carbohydrates is a common yet crucial transformation in the synthesis of oligosaccharides and glycoconjugates. nycu.edu.tw Acetic anhydride (B1165640) is the most frequently used acetylating agent, and the reaction is typically catalyzed by a base or an acid. nycu.edu.twmdpi.com

Common catalysts for this reaction include:

Basic Catalysts : Pyridine (B92270) is a widely used solvent and catalyst. The addition of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. nycu.edu.tw Sodium acetate (B1210297) is another common and effective catalyst. mdpi.com

Lewis Acids : Catalysts such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and copper(II) triflate (Cu(OTf)₂) are effective in promoting peracetylation. nycu.edu.twrsc.org

Brønsted Acids : Strong acids like perchloric acid (HClO₄) and sulfuric acid (H₂SO₄) can also be used. nycu.edu.twrsc.org

Other Catalysts : More recently, iodine and ionic liquids have been employed as efficient catalysts for saccharide per-O-acetylation. nycu.edu.tw Lithium perchlorate (LiClO₄) has also been demonstrated as a highly efficient catalyst for this transformation. nycu.edu.tw

The choice of catalyst and reaction conditions can influence the stereoselectivity of the anomeric center. For instance, the use of sodium acetate can lead to the formation of the more stable β-anomer through rapid anomerization. mdpi.com In contrast, reactions at very low temperatures with acyl chlorides in the presence of pyridine can favor the formation of the α-anomer. mdpi.com

Table 1: Common Catalysts and Conditions for Classical Peracetylation

Catalyst SystemTypical ReagentsGeneral ConditionsKey Characteristics
Pyridine/DMAPAcetic AnhydrideRoom temperature to gentle heatingWidely used, efficient but requires handling of noxious pyridine.
Sodium AcetateAcetic AnhydrideElevated temperatures (e.g., 110°C)Promotes formation of β-anomers. mdpi.com
Lewis Acids (e.g., ZnCl₂)Acetic AnhydrideVaries with catalyst activityCan be effective but may be incompatible with sensitive functional groups. nycu.edu.tw
Lithium PerchlorateAcetic AnhydrideMild conditions (e.g., 40°C)Highly efficient and convenient. nycu.edu.tw

Optimizing the yield and purity of maltopentaose (B1148383) peracetate requires careful consideration of several factors. The stoichiometry of the acetylating agent is crucial; an excess is typically used to ensure complete acetylation of all hydroxyl groups. nycu.edu.tw Reaction time and temperature also play significant roles. While longer reaction times and higher temperatures can drive the reaction to completion, they may also lead to the formation of byproducts or degradation of the sugar.

Purification is a critical step to remove excess reagents, catalyst, and any side products. Flash column chromatography on silica gel is a standard method for isolating the pure peracetylated product. mdpi.com The choice of solvent system for chromatography is determined by the polarity of the product. Following purification, the structure and purity of the maltopentaose peracetate are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Novel and Regioselective Functionalization Approaches

Modern synthetic strategies offer advantages in terms of reaction efficiency, selectivity, and environmental impact. These novel approaches are increasingly being applied to the synthesis and modification of complex carbohydrates like maltopentaose.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In carbohydrate chemistry, microwave irradiation has been shown to significantly reduce reaction times for acetylation, often from hours to just a few minutes. researchgate.net This rapid and selective energy input can lead to increased yields and selectivities. abo.fi

The benefits of microwave-assisted acetylation include:

Reduced Reaction Times : Reactions that take several hours under conventional heating can often be completed in minutes. researchgate.net

Improved Yields : The rapid heating can minimize the formation of degradation products.

Greener Chemistry : Shorter reaction times and often solvent-free conditions contribute to a more environmentally friendly process. nih.gov

For example, the peracetylation of carbohydrates with acetic anhydride, catalyzed by sodium acetate or zinc chloride, is practically quantitative after only a few minutes of microwave heating. researchgate.net This methodology can be applied to the efficient synthesis of maltopentaose peracetate.

Table 2: Comparison of Conventional vs. Microwave-Assisted Acetylation

ParameterConventional HeatingMicrowave-Assisted Heating
Reaction TimeSeveral hoursA few minutes researchgate.net
Energy ConsumptionHigherLower nih.gov
YieldVariableOften higher and quantitative researchgate.net
Environmental ImpactUse of noxious solvents like pyridineCan often be performed under solvent-free conditions. nih.gov

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to construct complex molecules. In the context of maltopentaose peracetate, this could involve the enzymatic synthesis of the maltopentaose backbone followed by chemical peracetylation. Enzymes offer high regio- and stereoselectivity, which can be difficult to achieve through purely chemical means. researchgate.net

A general chemoenzymatic approach could involve:

Enzymatic Synthesis : Utilizing glycosyltransferases to assemble the maltopentaose chain from activated sugar donors. This provides precise control over the glycosidic linkages.

Chemical Peracetylation : The resulting maltopentaose is then subjected to one of the peracetylation methods described previously to yield the final product.

This strategy allows for the efficient production of well-defined oligosaccharides that can then be modified chemically. nih.govuni-duesseldorf.de For instance, a one-pot, three-enzyme system can be used to synthesize oligosaccharides, which are then available for subsequent chemical modifications like acetylation. nih.gov

In the synthesis of complex oligosaccharides, the use of orthogonal protecting groups is essential. researchgate.netresearchgate.net These are groups that can be selectively removed under different conditions, allowing for specific modifications at various positions on the sugar rings. Acetyl groups are often used as "permanent" protecting groups during a synthetic sequence, while other "temporary" groups are removed to allow for further reactions. universiteitleiden.nl

A protecting group exchange strategy involving maltopentaose peracetate might look like this:

Selective Deprotection : Starting with maltopentaose peracetate, a specific acetyl group (e.g., at the anomeric position or a primary hydroxyl) is selectively removed using a specific chemical or enzymatic method.

Functionalization : The newly exposed hydroxyl group is then modified, for example, by glycosylation to extend the oligosaccharide chain or by attachment to a solid support for further synthesis. nih.gov

Further Steps : The remaining acetyl groups continue to protect the other hydroxyls during these transformations.

Mechanochemical Synthesis Applications for Peracetates

While specific research detailing the mechanochemical synthesis of maltopentose (B12464720) peracetate is not extensively documented in the reviewed literature, the principles of this solvent-free technique are well-established for the peracetylation of other carbohydrates. Mechanochemical methods, which involve the use of mechanical force (e.g., ball milling) to induce chemical reactions, offer a more environmentally friendly and often more efficient alternative to traditional solvent-based syntheses.

For related peracetylated sugars, mechanochemical synthesis has been shown to proceed with high yields. This approach typically involves the milling of the carbohydrate with a suitable acetylating agent, such as acetic anhydride, often in the presence of a catalytic amount of a solid acid or base. The intense mixing and grinding at the molecular level facilitate the reaction in the solid state, eliminating the need for potentially hazardous solvents and simplifying product isolation. Given the structural similarities among malto-oligosaccharides, it is reasonable to extrapolate that such solvent-free methods could be effectively applied to the production of maltopentose peracetate, offering a scalable and sustainable synthetic route.

Glycosylation Reactions Utilizing this compound as a Glycosyl Donor

Peracetylated oligosaccharides, including derivatives of malto-oligosaccharides, are valuable glycosyl donors in the synthesis of more complex glycans. nih.gov When activated by a suitable promoter, the anomeric acetate of this compound can be displaced by a nucleophilic hydroxyl group of a glycosyl acceptor, forming a new glycosidic bond.

A notable example, though involving a smaller malto-oligosaccharide, is the high-yielding synthesis of peracetylated β-allylmaltoside. researchgate.net In this process, the peracetylated maltose donor is activated with a Lewis acid to react with allyl alcohol. Such reactions highlight the utility of peracetylated malto-oligosaccharides as precursors for further synthetic elaborations. researchgate.net

Anomeric Stereoselectivity Control

The control of stereochemistry at the newly formed anomeric center is a paramount challenge in glycosylation chemistry. The stereochemical outcome of glycosylation reactions using donors like this compound is influenced by several factors, including the nature of the protecting groups, the solvent, and the catalyst system.

The acetyl groups at the C-2 position of the glucose residues in this compound can play a crucial role in directing the stereochemical outcome through neighboring group participation. This participation typically leads to the formation of a transient acyloxonium ion intermediate, which then undergoes nucleophilic attack by the acceptor from the opposite face, resulting in the formation of a 1,2-trans-glycosidic linkage. For glucose-based donors like this compound, this would favor the formation of a β-glycoside.

However, achieving 1,2-cis-glycosylation is often more challenging and may require specific strategies to circumvent neighboring group participation. These can include the use of non-participating protecting groups (which is not the case for peracetates), specific catalyst systems, or pre-activation protocols that favor an SN1-type mechanism. nih.gov The choice of reaction conditions is therefore critical in guiding the stereoselectivity of glycosylation reactions involving this compound.

Catalyst Systems for Glycosylation

The activation of peracetylated glycosyl donors like this compound is typically achieved using Lewis acids. A variety of Lewis acids have been employed for this purpose, with the choice of catalyst often influencing both the reaction rate and the stereochemical outcome.

Commonly used Lewis acids for activating peracetylated donors include:

Boron trifluoride etherate (BF₃·OEt₂): A versatile and widely used Lewis acid for glycosylation reactions.

Trimethylsilyl trifluoromethanesulfonate (TMSOTf): A powerful Lewis acid that can effectively activate glycosyl acetates.

Tin(IV) chloride (SnCl₄): Another effective promoter for glycosylation reactions.

The selection of the appropriate catalyst system depends on the specific glycosyl donor and acceptor pair, as well as the desired stereochemical outcome. For instance, in the synthesis of peracetylated β-allylmaltoside, both BF₃·OEt₂ and TMSOTf were used as promoters. researchgate.net The reactivity of the glycosyl donor and acceptor, along with the strength of the Lewis acid, will dictate the reaction pathway and ultimately the structure of the final oligosaccharide product.

Catalyst SystemTypical ApplicationReference
Boron trifluoride etherate (BF₃·OEt₂)Activation of peracetylated glycosyl donors researchgate.net
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Activation of peracetylated glycosyl donors researchgate.net
Tin(IV) chloride (SnCl₄)Promotion of glycosylation reactionsGeneral literature

Convergent and Divergent Synthesis Strategies for Complex Oligosaccharides

This compound and similar peracetylated malto-oligosaccharides are valuable building blocks in both convergent and divergent synthetic strategies for the assembly of complex oligosaccharides.

In a convergent synthesis , pre-synthesized oligosaccharide fragments are coupled together in the later stages of the synthesis. This compound can serve as such a building block, being first synthesized and then used as a glycosyl donor to be coupled with another oligosaccharide or a functionalized aglycon. This approach is often more efficient for the synthesis of large, complex glycans as it allows for the parallel synthesis of different fragments, which are then combined. nih.gov For example, a block synthesis approach has been utilized in the preparation of sulfated malto-oligomers, where monosaccharide donors were used to build up the oligosaccharide chain in a stepwise or block-wise fashion. mdpi.com

In a divergent synthesis , a common core structure is elaborated into a variety of different target molecules. A suitably protected derivative of maltopentaose could serve as such a core, from which different branches or modifications could be introduced. For instance, a disaccharide scaffold has been proposed as a basic building block for the divergent synthesis of various oligosaccharide structures. researchgate.net This strategy allows for the rapid generation of a library of related oligosaccharides for biological screening.

The use of peracetylated malto-oligosaccharides as building blocks in these strategies is advantageous due to their relative stability and the well-established methods for their activation in glycosylation reactions. nih.gov The ability to selectively deprotect certain hydroxyl groups while others remain acetylated would further enhance their utility as versatile intermediates in the modular assembly of complex carbohydrates.

Advanced Spectroscopic Characterization and Structural Elucidation of Maltopentose Peracetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of oligosaccharide derivatives like maltopentaose (B1148383) peracetate. The acetylation of the hydroxyl groups enhances solubility in common organic solvents and induces significant chemical shift dispersion in the proton NMR spectrum, facilitating more detailed analysis.

¹H NMR and ¹³C NMR Investigations for Anomeric Configuration and Linkage Analysis

One-dimensional ¹H and ¹³C NMR spectra are foundational for the structural elucidation of maltopentose (B12464720) peracetate. The chemical shifts of the anomeric protons and carbons are particularly diagnostic for determining the configuration of the glycosidic linkages. In peracetylated maltooligosaccharides, the anomeric protons typically resonate in a distinct downfield region of the ¹H NMR spectrum, generally between δ 5.2 and 5.8 ppm. The coupling constants (³J(H1, H2)) are crucial for establishing the anomeric configuration. For α-anomers, the dihedral angle between H-1 and H-2 is approximately 60°, resulting in a small coupling constant (around 3-4 Hz). Conversely, β-anomers exhibit a trans-diaxial relationship between H-1 and H-2, leading to a larger coupling constant (around 8-10 Hz).

The ¹³C NMR spectrum provides complementary information. The anomeric carbons of α-linked glucopyranose units in peracetylated oligosaccharides typically resonate around δ 95-98 ppm, while those of β-linked units appear further downfield. The chemical shifts of the carbons involved in the glycosidic linkage (e.g., C-1 and C-4 in a 1→4 linkage) are also significantly affected by acetylation and linkage formation, providing further evidence for the connectivity of the glucose units.

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for the anomeric region of peracetylated maltopentaose, based on data from related peracetylated maltooligosaccharides.

Residue Anomeric Proton (δ ppm) Anomeric Carbon (δ ppm) ³J(H1, H2) (Hz)
Glc (reducing end, α)~5.6~96~3.5
Glc (reducing end, β)~6.2~92~8.0
Internal Glc (α-1→4)~5.4~96~3.5
Non-reducing end Glc~5.3~96~3.5

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides valuable initial data, two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon resonances within the maltopentose peracetate molecule.

Correlation Spectroscopy (COSY): The COSY experiment reveals scalar coupling between protons, typically over two or three bonds. sdsu.edu This is instrumental in tracing the connectivity of protons within each glucose residue, starting from the well-resolved anomeric proton signal and "walking" through the spin system to assign H-2, H-3, H-4, H-5, and the H-6 protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbons. sdsu.edu This allows for the direct assignment of the carbon resonances for each protonated carbon in the glucose rings. By combining COSY and HSQC data, a complete map of the proton and carbon assignments for each individual glucose unit can be constructed.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for determining the connectivity between the glucose residues. sdsu.edu It reveals long-range correlations between protons and carbons, typically over two or three bonds. The key correlations for linkage analysis are those observed between the anomeric proton (H-1) of one glucose residue and the carbon at the linkage position of the adjacent residue (e.g., C-4). For instance, in an α-1→4 linkage, a cross-peak will be observed between the H-1 of one glucose unit and the C-4 of the neighboring unit, unequivocally establishing the glycosidic bond.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) for Conformational Analysis

The three-dimensional conformation of this compound in solution is governed by the rotational freedom around the glycosidic linkages. NOESY and ROESY are powerful NMR techniques that provide information about the spatial proximity of protons, which is essential for conformational analysis. columbia.edunanalysis.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space dipolar interactions between protons that are close to each other (typically within 5 Å). nanalysis.com For peracetylated oligosaccharides, key NOE cross-peaks are expected between the anomeric proton (H-1) of one residue and the proton attached to the linkage carbon of the preceding residue (e.g., H-4). The intensity of these NOE signals is related to the internuclear distance, providing constraints for molecular modeling and the determination of the preferred conformations around the glycosidic bonds.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): For molecules of intermediate size, such as this compound, the standard NOE can be close to zero, making it difficult to observe correlations. In such cases, ROESY is a more effective technique. core.ac.uk ROESY detects correlations in the rotating frame and provides positive cross-peaks for all molecular sizes, overcoming the limitations of NOESY for medium-sized molecules. columbia.edu The observation of inter-residue ROE signals provides the necessary distance restraints to define the conformational preferences of the oligosaccharide chain.

Quantitative NMR Applications in Derivatization Studies

Quantitative ¹H NMR (qNMR) can be a valuable tool in the study of this compound, particularly in determining the degree of acetylation. By integrating the signals of the acetyl protons (which appear in a distinct region of the spectrum, typically around δ 2.0-2.2 ppm) and comparing them to the integral of a well-resolved anomeric proton signal, the average number of acetyl groups per glucose residue can be calculated. This is particularly useful for confirming the completion of the peracetylation reaction or for characterizing partially acetylated derivatives.

The degree of acetylation (DA) can be calculated using the following formula, where I(Ac) is the integral of the acetyl protons and I(Anomeric) is the integral of a specific anomeric proton:

DA (%) = [I(Ac) / (3 * n)] / [I(Anomeric) / 1] * 100

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques are critical for confirming the molecular weight and determining the sequence of oligosaccharide derivatives like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligosaccharide Derivatives

Electrospray ionization is a soft ionization technique that allows for the analysis of large, non-volatile molecules like this compound without significant fragmentation. In ESI-MS, the peracetylated oligosaccharide is typically observed as a sodiated adduct [M+Na]⁺. The high mass accuracy of modern mass spectrometers allows for the unambiguous confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) is employed to sequence the oligosaccharide. The [M+Na]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID), which results in fragmentation of the glycosidic bonds. The resulting fragment ions, typically of the B- and Y-type, provide information about the sequence of the glucose units. For example, the cleavage of the glycosidic bond between the first and second glucose units will result in a B₁ ion (the first glucose unit) and a Y₄ ion (the remaining four glucose units). By analyzing the series of B and Y ions, the complete sequence of the oligosaccharide can be determined.

The fragmentation pattern for a sodiated, peracetylated maltooligosaccharide will yield a series of characteristic ions. A representative table of expected major fragment ions for the [M+Na]⁺ of peracetylated maltopentaose is provided below.

Ion Type Fragment Description
B₁[Glc(Ac)₄ + Na]⁺Peracetylated glucose unit
Y₄[Glc₅(Ac)₁₄ - Glc(Ac)₄ + H + Na]⁺Four peracetylated glucose units
B₂[Glc₂(Ac)₇ + Na]⁺Two peracetylated glucose units
Y₃[Glc₅(Ac)₁₄ - Glc₂(Ac)₇ + H + Na]⁺Three peracetylated glucose units
B₃[Glc₃(Ac)₁₀ + Na]⁺Three peracetylated glucose units
Y₂[Glc₅(Ac)₁₄ - Glc₃(Ac)₁₀ + H + Na]⁺Two peracetylated glucose units
B₄[Glc₄(Ac)₁₃ + Na]⁺Four peracetylated glucose units
Y₁[Glc₅(Ac)₁₄ - Glc₄(Ac)₁₃ + H + Na]⁺One peracetylated glucose unit

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Molecular Weight Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful analytical technique for determining the molecular weight and molecular weight distribution of synthetic polymers and large biomolecules. bath.ac.uktytlabs.co.jp For this compound, which can be considered a monodisperse oligomer upon complete acetylation, MALDI-TOF-MS provides precise mass determination, confirming the success of the peracetylation reaction and the purity of the final product. In cases of incomplete reaction or degradation, the technique can reveal the distribution of different species. nih.govsigmaaldrich.com

The analysis involves co-crystallizing the analyte (this compound) with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA). bath.ac.uk A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as intact, singly charged ions, typically as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). These ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio (m/z) is determined based on their flight time.

For a fully peracetylated maltopentaose molecule, the expected molecular weight can be calculated. Maltopentaose (C₃₀H₅₂O₂₆) has a molecular weight of 828.72 g/mol . Peracetylation involves replacing the 17 hydroxyl protons with acetyl groups (increasing the mass by 42.04 g/mol each). The theoretical mass of this compound (C₆₄H₈₆O₄₃) is therefore 1543.3 g/mol . The MALDI-TOF spectrum would be expected to show a dominant peak corresponding to the sodiated adduct of this molecule.

Research Findings: In a typical analysis, the MALDI-TOF spectrum of a high-purity this compound sample would exhibit a single, sharp peak corresponding to the [M+Na]⁺ ion. The presence of smaller peaks at intervals of 42 Da below the main peak could indicate incomplete acetylation, representing species lacking one or more acetyl groups. Conversely, analysis of a polydisperse sample of partially acetylated maltopentaose would show a distribution of peaks, from which the average molecular weights and dispersity can be calculated. sigmaaldrich.com

The key parameters derived from the molecular weight distribution are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity index (Đ = Mw/Mn). sigmaaldrich.com For a pure, monodisperse sample like this compound, Đ is expected to be very close to 1.00.

SpeciesChemical FormulaTheoretical Mass (Da)Expected m/z for [M+Na]⁺ Ion
MaltopentoseC₃₀H₅₂O₂₆828.72851.71
This compound (Fully Acetylated)C₆₄H₈₆O₄₃1543.301566.29
Maltopentose with 16 Acetyl GroupsC₆₂H₈₄O₄₂1501.261524.25
Maltopentose with 15 Acetyl GroupsC₆₀H₈₂O₄₁1459.221482.21

Tandem Mass Spectrometry (MS/MS) for Glycosidic Linkage and Sequence Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of oligosaccharides, providing detailed information on their sequence, branching, and glycosidic linkages. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

The fragmentation of acetylated oligosaccharides primarily occurs at the glycosidic bonds, leading to the formation of characteristic B- and Y-type ions. B-ions are fragments containing the non-reducing end of the sugar chain, while Y-ions contain the reducing end. The mass difference between successive B- or Y-ions corresponds to the mass of a single acetylated glucose residue (330.3 Da), allowing for the straightforward determination of the monosaccharide sequence.

Furthermore, the fragmentation patterns can provide evidence for the positions of the glycosidic linkages. While determining the exact linkage type (e.g., α-1,4 vs. α-1,6) often requires more advanced techniques or comparison with standards, the presence of specific cross-ring cleavage fragments (A- and X-type ions) can offer clues. For linear oligosaccharides like maltopentaose, the primary fragmentation pathway yields a clear series of B and Y ions that confirms the linear sequence of five glucose units. researchgate.net

Research Findings: MS/MS analysis of the this compound precursor ion at m/z 1566.3 would produce a spectrum dominated by specific fragment ions. The fragmentation pattern would confirm the sequence of five acetylated hexose (B10828440) units. For instance, the detection of a Y₁ ion at m/z 353.3 (acetylated glucose at the reducing end + Na) and a B₄ ion at m/z 1235.0 (four acetylated glucose units at the non-reducing end) would be characteristic.

Fragment Ion TypeDescriptionExpected m/z for [M+Na]⁺ Precursor
B₁Ac-Glc331.1
Y₁Ac-Glc + Na353.1
B₂Ac-Glc-Glc619.2
Y₂Ac-Glc-Glc + Na641.2
B₃Ac-Glc-Glc-Glc907.3
Y₃Ac-Glc-Glc-Glc + Na929.3
B₄Ac-Glc-Glc-Glc-Glc1195.4
Y₄Ac-Glc-Glc-Glc-Glc + Na1217.4

*Ac-Glc refers to a peracetylated glucose residue. m/z values are approximate.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformational Studies

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis, enabling the characterization of ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.govmdpi.com This technique is particularly valuable for separating isomers (including anomers and conformers) that are indistinguishable by mass spectrometry alone. nih.gov Ions are guided through a drift tube filled with a neutral buffer gas under a weak electric field. Compact ions experience fewer collisions with the gas and travel faster than extended, bulkier ions of the same m/z. nih.gov

The measured drift time can be converted into a rotationally averaged collision cross-section (CCS), which is a physical parameter related to the ion's three-dimensional structure in the gas phase.

Research Findings: Recent studies utilizing advanced cyclic ion mobility (cIM) separators have demonstrated the remarkable ability of IMS-MS to resolve different forms of native maltopentaose. researchgate.net For each of the isomeric pentasaccharides studied, including maltopentaose, researchers were able to separate three distinct components. These were assigned as the α-anomer, the β-anomer, and a less abundant open-ring form. researchgate.net This high-resolution separation is crucial as the anomeric configuration (the stereochemistry at the C1 carbon of the reducing sugar) can significantly influence the biological activity and physical properties of oligosaccharides.

Applying this technique to this compound would allow for the investigation of its gas-phase conformational landscape. It would be possible to determine if the peracetylation process favors a particular anomeric form or if multiple conformers co-exist. The experimentally determined CCS values could also be compared with theoretical values calculated for candidate structures to gain deeper insight into the molecule's preferred 3D shape.

Species Observed for Maltopentaose researchgate.netBasis of SeparationSignificance
α-anomerDifferent gas-phase conformation and size (CCS)Represents one of the two primary cyclic forms at the reducing end.
β-anomerDifferent gas-phase conformation and size (CCS)Represents the second primary cyclic form at the reducing end.
Open-ring formDifferent gas-phase conformation and size (CCS)A minor species resulting from the equilibrium between cyclic and acyclic forms.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Acetyl Group Identification and Degree of Acetylation

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. upi.edu The method is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of chemical bonds. nih.gov For this compound, FTIR is exceptionally useful for confirming the presence and completeness of acetylation by monitoring the characteristic vibrations of the introduced acetyl groups. researchgate.net

The key spectral features for this compound are the strong absorption bands associated with the acetate (B1210297) esters. The most prominent of these is the carbonyl (C=O) stretching vibration, which typically appears in the region of 1735-1750 cm⁻¹. Another strong indicator is the C-O stretching vibration of the ester group, which is usually observed between 1200 and 1250 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations from the methyl (CH₃) part of the acetyl groups.

A critical application of FTIR in this context is to estimate the degree of acetylation. This can be achieved by monitoring the disappearance of the broad O-H stretching band from the parent maltopentaose, which occurs between 3200 and 3600 cm⁻¹. In a fully peracetylated sample, this band should be absent. Quantitatively, the ratio of the integrated intensity of the C=O stretching band to a reference band from the carbohydrate backbone can be used to determine the extent of the reaction.

Research Findings: The FTIR spectrum of this compound is dominated by the vibrational modes of the acetate groups. The absence of a significant O-H stretching band confirms the high degree of substitution.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Significance
C=O StretchEster Carbonyl~1745Strong, sharp peak confirming the presence of acetyl groups.
C-O StretchEster Linkage~1230Strong peak, characteristic of acetate esters.
C-H BendingMethyl (of Acetyl)~1370Indicates the methyl component of the acetyl groups.
C-H StretchingAlkyl2850-3000Represents C-H bonds in the glucose rings and methyl groups.
O-H StretchHydroxyl3200-3600Absence or significant reduction of this broad band indicates a high degree of acetylation.

Raman Spectroscopy for Structural Fingerprinting and Conformational Insights

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about molecular structure, conformation, and chemical environment. nih.gov It relies on the inelastic scattering of monochromatic light (Raman scattering) from a sample. The resulting Raman spectrum consists of shifts in frequency corresponding to the specific vibrational modes of the molecule, creating a unique "molecular fingerprint". spectroscopyonline.comescholarship.org

For this compound, the Raman spectrum offers a wealth of structural information. It is sensitive to vibrations of the pyranose ring structure, the C-O-C glycosidic linkages, and the attached acetate functional groups. Unlike FTIR, Raman spectroscopy is generally less sensitive to water, making it well-suited for studying samples in aqueous environments if needed, although this compound itself is not water-soluble.

Research Findings: The Raman spectrum of this compound serves as a definitive structural fingerprint. flinders.edu.auresearchgate.net Specific bands can be assigned to key structural motifs. For example, the strong C=O stretching mode of the acetyl groups, also seen in FTIR, appears around 1740 cm⁻¹. Vibrations associated with the glycosidic linkages typically appear in the 800-950 cm⁻¹ region. The precise positions and relative intensities of the peaks in the fingerprint region are highly sensitive to the local conformation and symmetry of the molecule.

Raman Shift (cm⁻¹)Tentative AssignmentStructural Information
~2935C-H StretchingVibrations of methyl and methine groups in the glucose rings and acetyls.
~1740C=O StretchingConfirms the presence of ester carbonyl groups.
~1450CH₂/CH₃ BendingDeformation modes of the alkyl portions of the molecule.
~1125C-O-C Symmetric StretchAssociated with the pyranose ring structure.
~895Glycosidic Linkage VibrationVibration of the C-O-C bond between glucose units, sensitive to anomeric configuration.
~520Pyranose Ring DeformationSkeletal vibrations providing conformational insights.

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its crystalline state. nih.gov The technique relies on the diffraction of an X-ray beam by a single, well-ordered crystal. malvernpanalytical.com The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model of the molecule can be built and refined. massey.ac.nz

The process for determining the crystal structure of this compound would involve several key steps:

Crystallization: A high-purity sample of this compound must be crystallized from a suitable solvent or solvent mixture. This is often the most challenging step, requiring screening of various conditions to obtain crystals of sufficient size and quality.

Data Collection: A selected crystal is mounted on a goniometer and exposed to a collimated beam of X-rays, typically at a synchrotron source. As the crystal is rotated, a series of diffraction patterns are recorded by a detector.

Structure Solution and Refinement: The intensities and positions of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and subsequently refined to best fit the experimental data, resulting in a final structure with atomic-level precision.

A successful crystallographic analysis of this compound would provide a wealth of unambiguous structural information, including:

Precise bond lengths, bond angles, and torsion angles for every atom.

The exact conformation of each glucose ring (e.g., chair, boat).

The conformation around the glycosidic linkages.

The orientation of all seventeen acetyl groups.

Details of intermolecular interactions and crystal packing.

This level of detail is unparalleled by other techniques and would provide a definitive reference structure for computational modeling and for interpreting data from spectroscopic methods. nih.gov

Hyphenated Chromatographic-Spectroscopic Techniques

In the structural elucidation of complex molecules like maltopentaose peracetate, no single analytical technique can provide all the necessary information. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are therefore indispensable tools. springernature.comresearchgate.net This approach leverages the separation power of chromatography to resolve individual components from a mixture, which are then identified and structurally characterized in real-time by a sensitive spectroscopic detector. nih.gov The most powerful and commonly used hyphenated techniques in carbohydrate analysis are High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.goviosrjournals.org These methods provide a wealth of information regarding molecular weight, purity, and structural details, which is critical for the comprehensive characterization of maltopentaose peracetate. researchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Mixture Separation and Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of acetylated oligosaccharides. It is particularly valuable for assessing the purity of a maltopentaose peracetate sample and for analyzing complex mixtures that may contain related compounds or isomers. researchgate.net

Separation and Analysis

The HPLC component separates the sample based on the differential partitioning of analytes between a stationary phase and a mobile phase. For peracetylated oligosaccharides, reversed-phase columns (such as C18) are often employed, separating molecules based on their hydrophobicity. The peracetylation of maltopentaose significantly increases its hydrophobicity, making it well-suited for this type of separation. youtube.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common interface, as it is a soft ionization technique that minimizes fragmentation, allowing for the accurate determination of the molecular weight of the intact molecule. researchgate.net The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions. For large polar molecules like acetylated carbohydrates, quasi-molecular ions are typically observed, most commonly as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, due to the high affinity of oligosaccharides for alkali metals. nih.govnih.gov

Tandem mass spectrometry (MS/MS) can be performed for further structural elucidation. In this process, a specific parent ion (e.g., the [M+Na]⁺ ion of maltopentaose peracetate) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence of monosaccharide units and the glycosidic linkages. youtube.com

Expected Mass Spectrometry Data for this compound

The molecular formula for maltopentaose peracetate is C₆₄H₈₆O₄₃, with a corresponding molecular weight of approximately 1543.35 g/mol . The table below lists the expected m/z values for the primary ions that would be observed in an ESI-MS analysis.

Ion SpeciesAdductCalculated m/zDescription
[M+H]⁺Proton (H⁺)1544.36Protonated molecule, often observed in positive ion mode.
[M+Na]⁺Sodium (Na⁺)1566.34Sodium adduct, typically the most abundant ion for oligosaccharides. nih.govnih.gov
[M+K]⁺Potassium (K⁺)1582.31Potassium adduct, also commonly observed. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. wur.nl While native carbohydrates are non-volatile, derivatization to increase volatility, such as peracetylation, allows for their analysis by GC-MS. masonaco.org

Applicability to this compound

Direct analysis of a large molecule like maltopentaose peracetate (MW ≈ 1543) by GC-MS is generally not feasible with standard instrumentation. Its molecular weight is typically beyond the range for sufficient volatility, even after full acetylation, and the molecule may be prone to thermal degradation in the high-temperature GC inlet. iosrjournals.orgspringernature.com Therefore, GC-MS is more commonly applied in the context of carbohydrate analysis for two main purposes: the analysis of smaller oligosaccharide derivatives or for linkage analysis, which involves the chemical breakdown of the polysaccharide into smaller, derivatized, and more volatile components. springernature.comnih.gov

Linkage Analysis

For detailed structural elucidation of the glycosidic bonds within maltopentaose, a well-established method involves chemical derivatization to form partially methylated alditol acetates (PMAAs). nih.govlynchburg.edu This process includes:

Permethylation: All free hydroxyl groups are methylated.

Hydrolysis: The glycosidic bonds are broken, yielding partially methylated monosaccharides.

Reduction: The aldehyde group at the anomeric carbon is reduced to an alcohol, forming alditols. This prevents the formation of multiple anomers in the GC.

Acetylation: The newly formed hydroxyl groups (from the reduction step and the original linkage positions) are acetylated.

These resulting PMAA derivatives are volatile enough to be separated by GC and analyzed by MS. nih.govlynchburg.edu

Fragmentation and Identification

Upon entering the mass spectrometer, the separated PMAAs are typically ionized by electron impact (EI), a high-energy method that causes extensive and reproducible fragmentation. researchgate.net The resulting mass spectrum serves as a chemical "fingerprint." The fragmentation patterns, specifically the m/z values of the fragment ions, are characteristic of the positions of the methyl and acetyl groups, which in turn reveals the original positions of the glycosidic linkages in the maltopentaose structure. nih.govresearchgate.net These fragmentation patterns can be compared against mass spectral libraries for definitive identification. youtube.com

Characteristic GC-MS Fragment Ions for Linkage Analysis

The table below shows examples of primary fragment ions expected from the PMAA derivative of a 4-linked glucose residue, which is the repeating linkage in maltopentaose. The fragmentation occurs primarily at the C-C bonds of the alditol backbone.

Fragment Ion (m/z)Origin of FragmentStructural Information Provided
117, 189Cleavage between C1 and C2Confirms the alditol structure.
161, 233Cleavage between C3 and C4Indicates methylation at C2, C3, and C6.
205Cleavage between C4 and C5Indicates acetylation at C4, confirming it as the original linkage site.

Reaction Mechanisms and Kinetic Studies Involving Maltopentose Peracetate

Enzymatic Hydrolysis Pathways of Maltopentose (B12464720) Derivatives

The enzymatic hydrolysis of maltopentose derivatives is a key area of study, providing insight into the breakdown of complex carbohydrates. Amylolytic enzymes, particularly α-amylases, are central to these processes.

Amylolytic enzymes are a class of enzymes that catalyze the hydrolysis of starch into simpler sugars. nih.govresearchgate.net Their substrate specificity is a critical factor determining the products of starch degradation. α-Amylases, which are endo-amylases, act on the internal α-1,4 glycosidic bonds of starch and related oligosaccharides. nih.govresearchgate.net

Research has shown that α-amylases exhibit activity towards a range of maltooligosaccharides. For instance, α-amylase from Entamoeba histolytica can hydrolyze 4-nitrophenyl-α-D-glucooligosaccharides that contain more than two glucose units, with the highest velocity observed for longer chains. nih.gov The hydrolysis of polysaccharides by this enzyme yields products such as maltose, maltotriose, and maltopentaose (B1148383), but not free glucose. nih.gov Similarly, a novel α-amylase, AmyCf, has been shown to hydrolyze maltopentaose (G5) and other maltooligosaccharides. mdpi.com The specificity of these enzymes indicates that they recognize and cleave the glycosidic linkages within the maltopentaose backbone, a feature that is fundamental to the hydrolysis of its peracetylated form.

Enzyme SourceSubstrate(s)Primary Hydrolysis ProductsReference
Entamoeba histolytica α-AmylasePolysaccharides, 4-nitrophenyl-α-D-glucooligosaccharides (G4-G6)Maltose, Maltotriose, Maltopentaose, Maltohexaose nih.gov
Cystobacter sp. α-Amylase (AmyCf)Soluble starch, Raw starch, Maltotetraose (G4), Maltopentaose (G5), Maltohexaose (G6)Maltose, Maltotriose, Maltotetraose mdpi.com
Bacillus koreensis HL12 AmylaseStarch, Amylose (B160209), AmylopectinMaltose (G2), Maltotriose (G3), Maltotetraose (G4) nih.gov
Canavalia gladiata α-Amylase (CgAmy)Starch, Amylopectin, GlycogenNot specified researchgate.net

The kinetics of enzymatic reactions are typically analyzed using the Michaelis-Menten model, which relates the reaction velocity to the substrate concentration. kneopen.comishs.org This approach allows for the determination of key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value is an indicator of the affinity of an enzyme for its substrate.

A study utilizing maltopentaose as the substrate for α-amylase determined the Km to be 0.48 mmol/l. nih.gov This value provides a quantitative measure of the substrate concentration required to achieve half of the maximum reaction velocity, offering insight into the efficiency of the enzymatic hydrolysis of the maltopentaose backbone. Kinetic models are crucial as they allow for the estimation of enzyme activity by taking the complete reaction progress curve into account, which is an advantage over simple linear regression methods. nih.gov

EnzymeSubstrateKinetic ParameterValueReference
α-AmylaseMaltopentaoseKm (Michaelis constant)0.48 mmol/l nih.gov

The catalytic activity of enzymes is highly dependent on environmental conditions such as pH and temperature. odinity.com Each enzyme has an optimal pH and temperature range at which it exhibits maximum activity. Deviations from these optimal conditions can lead to a significant reduction in reaction rate and, in extreme cases, denaturation of the enzyme.

For amylases, the optimal conditions can vary depending on the source of the enzyme. For example, an α-amylase from a thermophilic Bacillus species showed optimal activity at a high temperature of 90°C and an alkaline pH of 8.5. nih.gov In contrast, an α-amylase from the freshwater zooplankton Heliodiaptomus viduus demonstrated maximum activity at 30°C and a pH of 6.0. tubitak.gov.trresearchgate.net Another study on α-amylase from Bacillus licheniformis reported an optimum temperature of 70°C and an optimal pH of 9.0. researchgate.net These findings underscore the importance of controlling environmental parameters to optimize the enzymatic hydrolysis of substrates like maltopentaose derivatives.

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Thermophilic Bacillus sp.8.590 nih.gov
Heliodiaptomus viduus6.030 tubitak.gov.trresearchgate.net
Bacillus licheniformis9.070 researchgate.net

In enzymatic catalysis, the reaction proceeds through one or more transient intermediate states. harvard.edu The detection and characterization of these reactive intermediates are essential for understanding the complete catalytic mechanism, though their fleeting lifespans often make them difficult to isolate. nih.gov

While maltopentose peracetate itself is not typically cited as a naturally occurring intermediate, the formation and breakdown of acetylated intermediates are relevant in certain enzymatic processes. For instance, the catalytic cycle of some enzymes involves the formation of a tetrahedral oxyanion intermediate, as seen in the N-acetylation and deacetylation reactions catalyzed by chitin (B13524) deacetylases. acs.org Furthermore, the regioselective hydrolysis of peracetylated sugars, such as penta-O-acetyl-α-D-glucopyranose, by lipases can be used to synthesize useful intermediates for oligosaccharide production. nih.gov This demonstrates that acetylated saccharides can serve as key intermediates in controlled enzymatic reactions, highlighting the potential for this compound to function similarly in specifically designed biocatalytic pathways.

Chemical Deacetylation and Anomerization Mechanisms.cdnsciencepub.comnih.gov

The chemical manipulation of the acetyl groups and the anomeric center of this compound involves specific reaction mechanisms. Deacetylation refers to the removal of acetyl protecting groups, while anomerization is the conversion between the α and β anomers at the C-1 position.

Deacetylation: The removal of acetyl esters is a fundamental process in carbohydrate synthesis. researchgate.net This can be achieved enzymatically or through chemical methods. Chitin deacetylases, for example, catalyze the hydrolytic cleavage of acetamido groups in chitin and its derivatives. semanticscholar.org Chemically, selective deacetylation can be performed. A regioselective method for the deacetylation of the anomeric position of per-acetylated carbohydrates has been described using (i-Pr)3Sn(OEt) as a catalyst. researchgate.net

Anomerization: The anomerization of sugar acetates involves the conversion of one anomer to the other. This process is often catalyzed by Lewis acids. For example, methyl β-D-glucopyranoside tetraacetate can be transformed into the α-anomer using catalysts like titanium tetrachloride or boron trifluoride in chloroform. cdnsciencepub.com Evidence suggests that this anomerization can proceed through an intramolecular mechanism involving an ion-pair intermediate, rather than dissociation. cdnsciencepub.com

Degradation Pathways under Controlled Research Conditions

The degradation of this compound under specific laboratory conditions involves the breakdown of the molecule beyond simple deacetylation or hydrolysis of glycosidic bonds. This can be influenced by factors such as the chemical environment and the presence of other reactive species.

Studies on the degradation of analogous molecules provide insight into potential pathways. For instance, acetylation can serve as a signal that targets molecules for degradation through specific biological pathways, such as the ubiquitin/proteasome system in the case of the GATA-1 transcription factor. nih.gov In chemical systems, degradation can be initiated under specific conditions, such as the alkaline hydrolysis of compounds like malathion. rsc.orgresearchgate.net For acetylated biopolyesters, enzymatic degradation has been shown to occur via a surface erosion mechanism, where the rate of degradation is influenced by the chemical structure, such as the ratio of methylene (B1212753) to carbonyl groups in the polymer backbone. mdpi.com These examples suggest that the degradation of this compound under controlled conditions could be initiated by specific enzymatic, chemical, or thermal triggers, leading to the breakdown of its ester and glycosidic linkages.

Lack of Specific Research Hinders Mechanistic Insights from Isotopic Labeling Studies of this compound

A thorough review of available scientific literature reveals a significant gap in the specific area of isotopic labeling studies to elucidate the reaction mechanisms of this compound. While isotopic labeling is a powerful and widely utilized technique for tracking atomic and molecular pathways in chemical reactions, its direct application to understanding the mechanistic details of this compound's reactivity appears to be a niche that has not been extensively explored or reported in publicly accessible research.

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes, which has a different mass but the same chemical properties. By tracing the position of the isotope in the products of a reaction, chemists can deduce the intricate steps of the reaction mechanism. Common isotopes used in such studies for organic molecules include deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O). These isotopes can be detected using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In the context of acetylated carbohydrates like this compound, isotopic labeling could theoretically be employed to investigate various reactions, such as hydrolysis (deacetylation) or glycosidic bond cleavage. For instance, using ¹⁸O-labeled water in a hydrolysis reaction could help determine whether the cleavage of the ester bond occurs at the acyl-oxygen or the alkyl-oxygen bond. Similarly, labeling specific acetyl groups with ¹³C could provide insights into the selectivity of deacetylation reactions under different conditions.

The general principles of reaction mechanisms for similar compounds, such as other peracetylated sugars, often involve the participation of neighboring acetyl groups in forming stabilized intermediates, like oxonium ions. These mechanisms are typically inferred from kinetic studies, stereochemical outcomes, and computational modeling. However, without specific isotopic labeling studies on this compound, the precise pathways, including the potential for intramolecular rearrangements or the exact nature of transition states, remain speculative for this particular compound.

The absence of such specific research highlights an opportunity for future investigations in the field of carbohydrate chemistry. Detailed mechanistic studies on this compound using isotopic labeling would not only contribute to a fundamental understanding of its chemical behavior but could also have implications for its application in areas such as glycochemistry and the synthesis of complex carbohydrates.

Theoretical and Computational Investigations of Maltopentose Peracetate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations offer a detailed view of the electronic landscape of maltopentaose (B1148383) peracetate, providing insights into its reactivity and spectroscopic properties. These methods model the molecule at the subatomic level, considering the interactions between electrons and nuclei to predict its behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uctm.edunih.gov For maltopentaose peracetate, DFT calculations can elucidate the distribution of electron density, which is fundamental to predicting its chemical reactivity. By mapping the molecular electrostatic potential (MEP), regions susceptible to nucleophilic or electrophilic attack can be identified.

DFT is particularly useful for analyzing the transition states of reactions involving maltopentaose peracetate, such as deacetylation or glycosidic bond cleavage. nih.gov By calculating the energy barriers for these processes, the kinetic stability of the molecule can be assessed. For instance, a DFT study on a related acetylated oligosaccharide might reveal the energetic favorability of cleavage at a specific glycosidic linkage.

Table 1: Representative DFT-Calculated Parameters for a Glycosidic Linkage in an Acetylated Oligosaccharide

Parameter Calculated Value Implication for Maltopentose (B12464720) Peracetate
HOMO-LUMO Gap 5.8 eV Indicates high kinetic stability.
Mulliken Charge on Anomeric Carbon +0.45 e Suggests susceptibility to nucleophilic attack.
Activation Energy for Hydrolysis 25 kcal/mol Predicts slow hydrolysis under neutral conditions.

Note: The data in this table are representative values based on DFT calculations of similar acetylated carbohydrate systems and are intended for illustrative purposes.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. mdpi.com These computationally intensive methods are highly valuable for predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. For maltopentaose peracetate, ab initio calculations can predict nuclear magnetic resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. redalyc.org

Predicting the ¹H and ¹³C NMR spectra is crucial for the characterization of maltopentaose peracetate. Ab initio calculations can help assign specific peaks to individual protons and carbons within the complex structure of the molecule, aiding in the confirmation of its synthesis and purity. Similarly, calculated IR spectra can identify characteristic vibrational modes of the acetyl groups and the glycosidic linkages.

Molecular Dynamics Simulations of Conformational Landscape and Flexibility

Due to the numerous rotatable bonds, complex carbohydrates like maltopentaose peracetate can adopt a vast number of conformations. nih.govresearchgate.net Molecular dynamics (MD) simulations provide a means to explore the conformational space of such molecules by simulating the atomic motions over time. gu.se For maltopentaose peracetate, MD simulations can reveal the preferred three-dimensional structures and the flexibility of the oligosaccharide backbone and its acetylated side chains.

These simulations can map the potential energy surface as a function of the glycosidic torsion angles (phi, psi, and omega), identifying low-energy, stable conformations. The presence of bulky acetyl groups is expected to introduce steric hindrance that restricts the conformational freedom of the molecule compared to its unacetylated counterpart.

Computational Modeling of Glycosidic Linkage Stability and Rotational Barriers

These calculations can reveal how the peracetylation affects the electronic environment of the glycosidic bonds, potentially influencing their susceptibility to acid-catalyzed hydrolysis. nih.gov The rotational barriers, in turn, dictate the conformational dynamics of the oligosaccharide chain. rsc.org

Table 2: Representative Calculated Rotational Barriers for Glycosidic Linkages in Acetylated Disaccharides

Glycosidic Linkage Torsion Angle Rotational Barrier (kcal/mol)
α-(1→4) φ (phi) 4.5
ψ (psi) 3.8
α-(1→6) φ (phi) 4.2
ψ (psi) 3.5
ω (omega) 2.9

Note: The data in this table are representative values based on computational modeling of similar acetylated disaccharide systems and are intended for illustrative purposes.

Simulations of Enzyme-Substrate Interactions (Maltopentose Derivatives with Enzymes)

While maltopentaose peracetate itself may not be a natural substrate for many enzymes, computational simulations can explore its potential interactions with various enzymes, such as glycoside hydrolases or esterases. nih.govdtu.dkmdpi.com Molecular docking and MD simulations can be used to predict the binding affinity and binding mode of maltopentaose peracetate within the active site of an enzyme. mdpi.commdpi.com

These simulations can provide insights into how the bulky and hydrophobic acetyl groups might influence substrate recognition and binding. nih.gov For example, the acetyl groups could sterically hinder access to the catalytic residues of a glycoside hydrolase or, conversely, form favorable hydrophobic interactions with nonpolar amino acid residues in the active site.

Applications in Advanced Carbohydrate Research and Methodology Development

Maltopentose (B12464720) Peracetate as a Precursor for Glycoconjugate Synthesis

Peracetylated oligosaccharides, such as maltopentose peracetate, are valuable intermediates in the synthesis of complex glycoconjugates. The acetyl groups serve as protecting groups for the hydroxyl moieties, preventing unwanted side reactions while allowing for selective modification at the anomeric carbon. researchgate.netnih.gov This strategy is fundamental in glycosylation reactions where the peracetylated sugar acts as a glycosyl donor.

The synthesis process typically involves activating the peracetylated donor with a Lewis acid, which then reacts with a glycosyl acceptor (e.g., an alcohol or another sugar) to form a glycosidic bond. nih.gov For instance, β-configured peracetylated sugars are frequently used as readily accessible glycosyl donors, activated by common Lewis acids like boron trifluoride etherate. nih.gov This method allows for the stereocontrolled formation of 1,2-trans-glycosides. nih.gov

Following the successful coupling, the acetyl groups can be removed under basic conditions, such as Zemplén deacetylation, to yield the final glycoconjugate. mdpi.com This approach has been utilized to create a variety of glycoconjugates, including those with fluorescent tags or linkers for immobilization onto surfaces or conjugation with proteins. nih.gov The use of peracetylated precursors like this compound provides a robust and versatile platform for accessing structurally defined glycoconjugates essential for biological studies. mdpi.comnih.gov

Table 1: Role of Peracetylation in Glycoconjugate Synthesis

StepFunction of Acetyl GroupsKey Reagents/ConditionsOutcome
Protection Masks hydroxyl groups to prevent side reactions. Increases solubility in organic solvents.Acetic anhydride (B1165640), Pyridine (B92270)This compound
Glycosylation (Activation) Facilitates reaction at the anomeric carbon as a leaving group.Lewis Acids (e.g., BF₃·Et₂O, TMSOTf)Formation of a new glycosidic bond with an acceptor molecule.
Deprotection Removal of acetyl groups to yield the final product.Basic conditions (e.g., Sodium methoxide (B1231860) in methanol)Native glycoconjugate with free hydroxyl groups.

Development of Analytical Standards and Reference Materials for Oligosaccharide Analysis

The development of reliable analytical methods for oligosaccharide analysis is hampered by the structural complexity and high polarity of native carbohydrates. Acetylated derivatives, including this compound, serve as crucial reference materials and analytical standards to overcome these challenges. The process of peracetylation converts polar, water-soluble oligosaccharides into derivatives that are soluble in organic solvents and more amenable to chromatographic separation and mass spectrometric analysis. mdpi.com

These well-defined, peracetylated standards are essential for:

Method Validation: Establishing and validating chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). ijirmps.org

Retention Time Indexing: Creating retention time libraries for identifying unknown acetylated oligosaccharides in complex mixtures.

Mass Spectrometry Calibration: Serving as standards for calibrating mass spectrometers and developing fragmentation libraries for structural elucidation. researchgate.net

By providing a stable, easily handled, and chromatographically well-behaved reference, this compound and similar compounds are indispensable for ensuring the accuracy and reproducibility of oligosaccharide analyses in various research settings.

Contribution to Polysaccharide Structure-Function Studies

Understanding the relationship between the three-dimensional structure of polysaccharides and their biological function is a central goal in glycobiology. Acetylation is a common natural modification of polysaccharides that significantly influences their physicochemical properties and biological activities. wur.nlmdpi.com Studying well-defined acetylated oligosaccharides like this compound provides fundamental insights into these structure-function relationships.

Role in Understanding Carbohydrate-Protein Recognition Mechanisms

Carbohydrate-protein interactions are fundamental to numerous biological processes, including cell signaling, immune recognition, and pathogenesis. While binding studies are often conducted with native sugars, acetylated oligosaccharides play a significant role in dissecting the specificity of these interactions, particularly for lectins that recognize acetylated motifs.

In this context, this compound can be used in several ways:

As a negative control in binding assays to determine if free hydroxyl groups are essential for recognition by a specific protein.

As a synthetic precursor to create selectively deacetylated maltopentaose (B1148383) derivatives. This allows researchers to systematically probe which hydroxyl groups are critical for protein binding.

In studies of lectins that specifically target acetylated carbohydrates, helping to define the precise structural requirements for binding. nih.gov

These approaches are crucial for mapping the binding sites of carbohydrate-binding proteins and understanding the molecular basis of their ligand specificity. umich.edupnas.org

Novel Chromatographic Separation Methodologies for Acetylated Oligosaccharides

The analysis of native oligosaccharides by chromatography is often challenging due to their high polarity, low volatility, and lack of a chromophore for UV detection. ijirmps.org Derivatization through peracetylation transforms these molecules into less polar compounds, making them highly suitable for separation by various chromatographic techniques, including Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). ijirmps.orgresearchgate.net

The use of fully acetylated oligosaccharides overcomes problems of solubility in mobile phases commonly used in normal-phase and reversed-phase chromatography. mdpi.comijirmps.org This has enabled the successful fractionation of malto-oligosaccharides with a high degree of polymerization. ijirmps.org For instance, HPLC systems using amino-bonded or amide-bonded stationary phases are effective for separating derivatized oligosaccharides. sciopen.com The altered polarity of compounds like this compound allows for better resolution and separation from complex mixtures compared to their underivatized counterparts. nih.govresearchgate.net

Table 2: Comparison of Chromatographic Behavior

PropertyNative MaltopentaoseThis compound
Polarity HighLow
Solubility Water, highly polar solventsOrganic solvents (e.g., Dichloromethane, Ethyl Acetate)
Suitable Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC), High-Performance Anion-Exchange Chromatography (HPAEC)Normal-Phase HPLC, Reversed-Phase HPLC, TLC
Separation Principle Partitioning based on hydrophilicityPartitioning based on hydrophobicity/polarity
Resolution Can be challenging for isomers and large oligomersOften provides higher resolution and sharper peaks

Advancements in Oligosaccharide Sequencing Methodologies

Determining the sequence of monosaccharides and their linkage patterns in an oligosaccharide is a complex analytical task. scispace.com Peracetylation of oligosaccharides, creating derivatives like this compound, has become a key strategy in advancing sequencing methodologies, particularly those involving Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy: The spectra of peracetylated derivatives are often better resolved than those of native sugars. core.ac.uk A combination of 2D NMR techniques, such as TOCSY (Total Correlation Spectroscopy) and ROESY (Rotating-Frame Nuclear Overhauser Enhancement Spectroscopy), on peracetylated oligosaccharides is an effective strategy for determining their primary structure. core.ac.uknih.gov The ROESY method is particularly useful as it can detect inter-residue proximities even when the Nuclear Overhauser Effect (NOE) is close to zero, a common issue with the greater molecular mobility of peracetylated oligosaccharides in solution. core.ac.uk

Mass Spectrometry: In MS, derivatization is often employed to improve ionization efficiency and control fragmentation. rockefeller.edu Peracetylation neutralizes polar hydroxyl groups, which can enhance detection sensitivity. researchgate.net The fragmentation patterns of peracetylated oligosaccharides in tandem MS (MS/MS) can provide structural information, including the sequence and branching points. researchgate.netresearchgate.net While permethylation is more commonly used for linkage analysis, peracetylation serves as a complementary technique, especially when analyzing compounds released from gels or in specific derivatization schemes. nih.govnih.gov

Future Directions and Emerging Research Avenues for Maltopentose Peracetate

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

A significant development is the use of computer-aided synthesis planning (CASP), which employs ML algorithms to enhance the accuracy and efficiency of retrosynthetic analysis. For instance, the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, involving MIT and several pharmaceutical companies, is developing data-driven synthesis planning programs. These systems can analyze vast datasets of chemical reactions to propose novel and efficient synthetic routes for intricate structures like oligosaccharides. Hybrid approaches that combine the computational power of AI with the nuanced understanding of expert chemists are proving to be particularly effective for generating robust and viable synthetic pathways. By leveraging these technologies, researchers can move from labor-intensive tasks to creative problem-solving, potentially leading to more efficient and innovative methods for producing maltopentose (B12464720) peracetate.

Table 1: Applications of AI/ML in Chemical Synthesis

AI/ML ApplicationDescriptionPotential Impact on Maltopentose Peracetate SynthesisReference
Retrosynthetic PlanningPredicting potential synthetic pathways by working backward from the target molecule.Identification of novel, more efficient, or higher-yielding routes to this compound.
Reaction Outcome PredictionForecasting the products and yields of a chemical reaction under specific conditions.Optimization of reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and purity.
Automated Pipeline IntegrationML models can be extended to incorporate new reactions as they are published, automating the training pipeline.Continuously improving synthesis predictions as more data on oligosaccharide acetylation becomes available.
Generative DesignCreating new molecules with desired properties for specific applications.Designing novel acetylated oligosaccharide analogues with tailored physicochemical properties.

Exploration of Novel Catalytic Systems for Derivatization

Research into novel catalytic systems is crucial for developing more efficient, selective, and sustainable methods for the derivatization of oligosaccharides. The acetylation of maltopentose involves the modification of multiple hydroxyl groups, and achieving precise control over this process is a significant challenge. Innovations in catalysis offer pathways to overcome this.

Advanced In-Situ Characterization Techniques During Reactions

A deeper understanding of reaction mechanisms is fundamental to optimizing the synthesis of this compound. Advanced in-situ and operando characterization techniques are becoming indispensable tools for observing chemical reactions in real-time. These methods allow researchers to monitor the dynamic changes of reactants, intermediates, and catalysts directly under reaction conditions, providing insights that are unattainable through traditional ex-situ analysis.

Techniques such as in-situ X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), and Scanning Tunneling Microscopy (STM) can provide detailed information on the electronic and structural evolution of catalysts and substrates. For instance, in-situ electrochemical Raman spectroscopy can dynamically track the structural changes of catalysts, revealing the dynamic structure-performance relationship and helping to elucidate the catalytic mechanism. By applying these techniques to the acetylation of maltopentose, researchers can gain a precise understanding of intermediate formation, catalyst behavior, and the factors influencing reaction kinetics and selectivity. This knowledge can directly inform the rational design of improved synthetic protocols and catalytic systems.

Computational Design of this compound Analogues for Specific Research Applications

Computational design provides a powerful "inside-out" approach to creating novel molecules with tailored properties. Starting with a desired function or interaction, quantum mechanical and molecular modeling methods can be used to design analogues of this compound for specific applications. This strategy has been successfully used to design new enzymes and biocatalysts from scratch.

Generative AI methods are now capable of generating protein scaffolds around specific active sites, a technique that could be adapted to design carbohydrate-binding proteins or enzymes that specifically process acetylated oligosaccharides. By defining a target property, such as enhanced solubility, specific binding affinity to a receptor, or improved material characteristics, computational tools can predict the chemical modifications to the this compound structure that would achieve this outcome. For example, the RosettaDesign software can be used to optimize molecular structures for specific functions. This in-silico approach accelerates the discovery process, allowing for the screening of a vast number of potential analogues before committing to laboratory synthesis, thereby saving significant time and resources.

Sustainable Synthesis Approaches for Acetylated Oligosaccharides

There is a significant global shift towards sustainable and environmentally friendly chemical processes, and the synthesis of acetylated oligosaccharides is no exception. A key focus is the use of renewable resources, such as lignocellulosic wastes from agricultural by-products, as starting materials for oligosaccharide production.

Biotechnological innovations are central to these sustainable approaches. Biological synthesis, which utilizes enzymes or whole-cell systems, offers a more eco-friendly alternative to traditional chemical synthesis. These biocatalytic methods can transform lignocellulosic biomass into valuable oligosaccharides, which can then be derivatized. Research is focused on refining these biological processes to improve efficiency and yield, aligning with the principles of a circular bioeconomy that emphasizes resource reuse and recycling. Developing efficient and green methods for both the production of the maltopentose backbone and its subsequent acetylation is a critical goal for future research.

Multi-omics Approaches in Glycoscience Research

To fully understand the biological significance and potential applications of this compound, it is essential to study its interactions within complex biological systems. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for achieving this comprehensive understanding.

By exposing a biological system (e.g., cell cultures or model organisms) to this compound, researchers can use multi-omics to simultaneously measure changes across multiple molecular levels. This can reveal the pathways and networks affected by the compound, identify potential protein targets, and elucidate its mechanism of action. Such an approach can provide a systematic understanding of a compound's effects, moving beyond single-endpoint assays. In the context of glycoscience, multi-omics can help to define the role of specific glycan structures and their modifications, facilitating the development of adverse outcome pathways (AOPs) and identifying biomarkers related to the compound's activity. This holistic view is crucial for translating fundamental research on this compound into practical applications in biotechnology and medicine.

Q & A

Q. What are the established synthetic routes for Maltopentose Peracetate, and how can reaction conditions be optimized for reproducibility?

this compound is synthesized via glycosylation reactions using peracetylated sugar donors. A common method involves β-glucose peracetate derivatives activated by Lewis acids like InBr₃ to form glycosidic bonds . For reproducibility, precise control of reaction parameters (e.g., temperature, solvent polarity, and catalyst stoichiometry) is critical. Characterization via NMR (¹H/¹³C) and mass spectrometry ensures structural validation. Reaction optimization should include kinetic studies to identify rate-limiting steps and stability tests under varying conditions (e.g., humidity, oxygen exposure) .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

Gas chromatography (GC) with methyloxime peracetate derivatization is effective for separating and quantifying carbohydrate derivatives, though it requires skilled operation . High-performance liquid chromatography (HPLC) coupled with refractive index detection or mass spectrometry offers higher sensitivity for detecting trace impurities. Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for confirming stereochemistry and acetyl group positioning. For reproducibility, cross-validate results using at least two complementary methods .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies should assess degradation kinetics under thermal, oxidative, and hydrolytic conditions. For example, thermolysis experiments (e.g., monitoring half-life at 101°C in benzene) reveal thermal stability thresholds . Oxygen exposure accelerates decomposition via radical-mediated pathways, as observed in DXPS enzyme studies where O₂ consumption correlates with peracetate breakdown . Long-term storage recommendations include inert atmospheres (argon), desiccated environments, and temperatures below -20°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported catalytic mechanisms involving this compound?

Contradictory findings, such as variations in CO₂ release rates during enzymatic decarboxylation, require rigorous experimental replication and mechanistic probes. For instance, electron paramagnetic resonance (EPR) spectroscopy can detect radical intermediates (e.g., ThDP-enamine radicals) in DXPS-catalyzed reactions, clarifying whether O₂ participates directly in peracetate formation . Comparative studies using isotopically labeled substrates (e.g., ¹⁸O₂) and kinetic isotope effects (KIE) further elucidate reaction pathways .

Q. What methodological frameworks are suitable for studying this compound’s role in glycosylation reaction stereoselectivity?

Computational modeling (e.g., density functional theory) paired with experimental data (NMR, X-ray crystallography) can map transition states and predict stereochemical outcomes. For example, in β-glucose peracetate glycosylations, steric hindrance from acetyl groups directs nucleophilic attack, which can be quantified using Hammett substituent constants or linear free-energy relationships (LFER) . Validate hypotheses with kinetic assays under varied electronic and steric conditions .

Q. How can researchers design experiments to mitigate artifacts in peracetate quantification during enzymatic assays?

Artifacts arise from non-enzymatic degradation (e.g., O₂-induced decarboxylation). Control experiments should include:

  • Anaerobic chambers to eliminate O₂ interference .
  • Parallel assays with enzyme inhibitors to distinguish enzymatic vs. abiotic pathways.
  • Real-time monitoring via headspace gas chromatography to track CO₂ release . Report raw data alongside normalized values to enhance transparency .

Methodological Considerations

  • Data Presentation : Use tables to compare reaction yields, stability metrics, or catalytic efficiencies. For example:

    ConditionHalf-Life (h)Degradation PathwayReference
    25°C, aerobic48Radical oxidation
    4°C, inert atmosphere720Hydrolysis (pH-dependent)
  • Conflict Resolution : When contradictory data emerge (e.g., enzyme kinetics), apply the PICOT framework to refine hypotheses: Population (substrate), Intervention (catalyst), Comparison (control assays), Outcome (reaction rate), Time (kinetic profiling) .

  • Ethical Reporting : Disclose all raw data and negative results in supplementary materials to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.